4-(1H-benzimidazol-2-yl)phenol
Overview
Description
4-(1H-Benzimidazol-2-yl)phenol is a compound that features a benzimidazole ring fused to a phenol group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
DNA Topoisomerase I Inhibition
4-(1H-Benzimidazol-2-yl)phenol and its derivatives exhibit significant biological properties, including antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic activities. Notably, several benzimidazole derivatives, including this compound, have been identified as potent inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial in DNA replication and cell division processes. Such inhibitory properties hold potential for the development of new chemotherapeutic agents (Alpan, Gunes, & Topçu, 2007).
Carbonic Anhydrase Inhibition
New phenolic Mannich bases incorporating benzimidazole, synthesized from this compound, have demonstrated moderate inhibitory properties against human carbonic anhydrase isoforms. This enzyme is involved in various physiological processes like respiration and acid-base balance. Thus, these compounds have potential therapeutic applications in managing conditions like glaucoma, epilepsy, and mountain sickness (Gul, Yazıcı, Tanc, & Supuran, 2016).
Photophysical Properties
This compound derivatives have been utilized in studying photophysical properties. They exhibit excited state intra-molecular proton transfer (ESIPT) pathway with unique absorption and emission characteristics. Such properties are significant in the development of fluorescent materials and sensors, with potential applications in bioimaging and environmental monitoring (Padalkar et al., 2011).
Synthesis and Characterization of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, have been synthesized and characterized for their potential in DNA binding and antimicrobial properties. They have been shown to interact with DNA, which may be valuable in understanding and developing new approaches in gene therapy and pharmacology (Mahmood et al., 2019).
Fluorescent Sensors
Derivatives of this compound have been developed as fluorescent sensors, capable of detecting specific metal ions like Al3+ and Zn2+. Such sensors are valuable in environmental monitoring, industrial processes, and biomedical diagnostics (Suman et al., 2019).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which include 4-(1h-benzimidazol-2-yl)phenol, have been reported to act by competitive inhibition of the lanosterol 14α-demethylase (cyp51a1), a key enzyme in sterol biosynthesis of fungi . They have also been suggested to have potential activity against hepatitis C virus .
Mode of Action
It is suggested that benzimidazole compounds bind to dna grooves and exhibit peroxide mediated dna-cleavage properties . This interaction with DNA could lead to changes in the genetic material of the target organism, thereby inhibiting its growth or survival.
Biochemical Pathways
Given its potential inhibition of lanosterol 14α-demethylase (cyp51a1), it may affect the sterol biosynthesis pathway in fungi . This could lead to downstream effects such as disruption of the fungal cell membrane and inhibition of fungal growth.
Result of Action
Benzimidazole compounds have been reported to have high cytotoxic activities , suggesting that they may induce cell death in target organisms.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)phenol typically involves the condensation of o-phenylenediamine with p-hydroxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or under microwave irradiation to enhance the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of catalysts to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Benzimidazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catal
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOGMBVECOGANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419805 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-13-8 | |
Record name | 4-(1H-benzimidazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 4-(1H-benzimidazol-2-yl)phenol and its derivatives in inhibiting carbonic anhydrase?
A1: While the exact mechanism is not detailed in the provided research [], it's suggested that these compounds, like many phenols, exhibit moderate CA inhibitory properties []. This inhibition likely stems from the interaction of the phenol moiety with the zinc ion present in the active site of the carbonic anhydrase enzyme. This interaction disrupts the enzyme's catalytic activity, which involves the interconversion of carbon dioxide and water into bicarbonate and protons.
Q2: How does the structure of this compound derivatives influence their carbonic anhydrase inhibitory activity?
A2: The research focuses on Mannich base derivatives of this compound []. While specific inhibitory constants are not provided, the study mentions utilizing various amines like dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine during the synthesis of the Mannich bases []. This suggests that further research exploring the structure-activity relationship could reveal how different substituents on the phenolic ring and the benzimidazole moiety impact the inhibitory potency and selectivity towards different hCA isoforms.
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